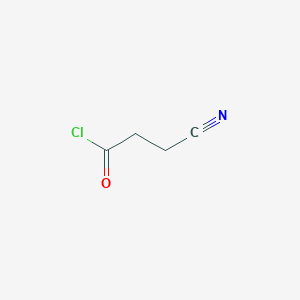
2-(Benzyloxy)-4-nitroaniline
Übersicht
Beschreibung
2-(Benzyloxy)-4-nitroaniline (2-BNA) is an organic compound that is used in a wide variety of scientific research applications. Its chemical structure consists of a benzene ring connected to an amine group, and a nitro group attached to the amine. 2-BNA is a colorless solid with a melting point of approximately 50 °C. It is soluble in organic solvents, such as acetone, and is insoluble in water. 2-BNA has been used for a variety of research applications including as a reagent for organic synthesis, as an inhibitor of enzyme activity, and as a chromogenic probe for measuring the activity of certain enzymes.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
- Synthesis of Benzimidazoles: 2-Nitroanilines, including 2-(Benzyloxy)-4-nitroaniline, are used in the synthesis of benzimidazoles. This process involves a one-pot cascade process, including N-alkylation-cyclization-O-alkylation, producing 2-aryl-1-benzyloxy- and 1-allyloxy-2-vinyl- derivatives with high yields (Gardiner et al., 1995).
Molecular Electronics
- Negative Differential Resistance in Electronic Devices: Molecules containing nitroamine redox centers, such as 2-(Benzyloxy)-4-nitroaniline, exhibit negative differential resistance in molecular electronic devices. These molecules have shown significant on-off peak-to-valley ratios, indicating potential applications in nanoscale electronics (Chen et al., 1999).
Spectroscopy and Material Science
Spectroscopic Analysis and Charge Transfer Interaction Studies
Detailed spectroscopic analysis of compounds like 2-(Benzyloxy)-4-nitroaniline provides insights into charge transfer interactions, molecular geometry, and hybridization properties. Such studies are crucial in understanding the properties of insecticides and other related compounds (D. Arul Dhas et al., 2015).
Synthesis of Nonlinear Optical Materials
Derivatives of 4-nitroaniline, including those with benzyl substitutions, have been synthesized and examined for their nonlinear optical properties. These materials, like N-benzyl-MNA, show promising results in terms of second harmonic generation activity, making them suitable for nonlinear optics applications (Hashimoto et al., 1997).
Photocatalysis and Environmental Applications
- Photocatalytic Degradation Studies: The photocatalytic degradation of nitroanilines, including 2-(Benzyloxy)-4-nitroaniline, is an area of interest in environmental science. Research on photocatalytic degradation in the presence of TiO2 and UV radiation helps understand the decomposition of such compounds, which is essential for environmental remediation (Satyen Gautam et al., 2005).
Eigenschaften
IUPAC Name |
4-nitro-2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQGZCBYVALOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379699 | |
| Record name | 2-(benzyloxy)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-nitroaniline | |
CAS RN |
25945-96-4 | |
| Record name | 2-(benzyloxy)-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)